
N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide, also known as DMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. DMPP belongs to the class of pyrrolidine carboxamides and has a molecular weight of 357.46 g/mol.
作用机制
N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide acts as a selective sigma-1 receptor agonist, which results in the modulation of various cellular pathways. The sigma-1 receptor is involved in the regulation of calcium homeostasis, which is essential for various physiological processes, including neurotransmitter release, synaptic plasticity, and cell survival. N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide binding to the sigma-1 receptor results in the activation of various signaling pathways, including the ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium homeostasis, and the activation of various signaling pathways. N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has also been shown to have anticonvulsant, antidepressant, and neuroprotective properties.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes regulated by this receptor. N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide also has a well-defined mechanism of action, which allows for the precise modulation of cellular pathways. However, N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
未来方向
There are several future directions for N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide research, including the development of more potent and selective sigma-1 receptor agonists, the investigation of the role of the sigma-1 receptor in various diseases, including cancer and neurodegenerative disorders, and the exploration of the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide. Further studies are also needed to determine the long-term effects of N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide and its potential toxicity in vivo.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide acts as a selective sigma-1 receptor agonist, which results in the modulation of various cellular pathways. N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its well-defined mechanism of action. However, further studies are needed to determine its long-term effects and potential toxicity.
合成方法
N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde and 4-methoxyphenylacetic acid with pyrrolidine and isobutyl chloroformate. The resulting intermediate is then treated with ammonium hydroxide to yield N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide.
科学研究应用
N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has been extensively studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has also been shown to have anticonvulsant, antidepressant, and neuroprotective properties.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-16-6-4-14(5-7-16)15-10-11-22(13-15)20(23)21-18-9-8-17(25-2)12-19(18)26-3/h4-9,12,15H,10-11,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRXAZKKYCVNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

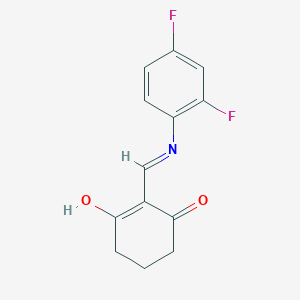


![N-(3-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2790370.png)
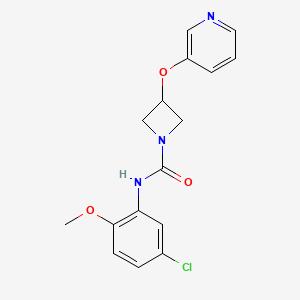
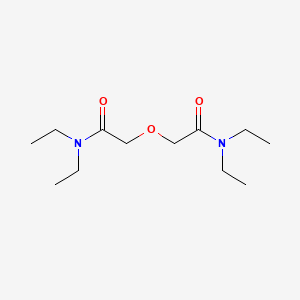

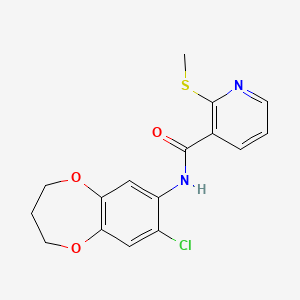
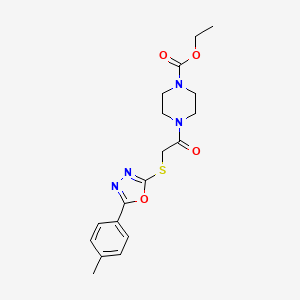
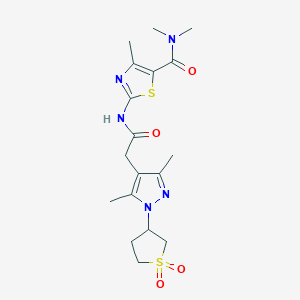
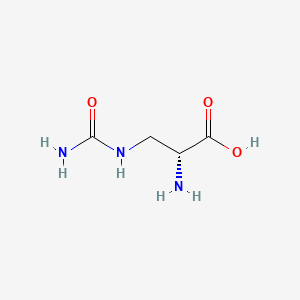
![(2E,NZ)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2790383.png)
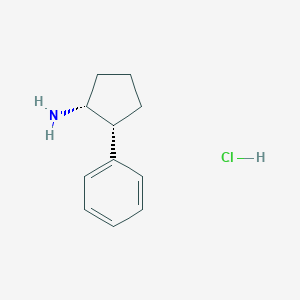
![2-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2790386.png)